(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
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Overview
Description
Racanisodamine, also known as 7β-hydroxyhyoscyamine, is a racemic mixture of anisodamine. It is a tropane alkaloid found in plants of the Solanaceae family, such as Datura. Racanisodamine is primarily used as an anticholinergic and α1 adrenergic receptor antagonist. It has been employed in the treatment of acute circulatory shock and other medical conditions in China .
Preparation Methods
Synthetic Routes and Reaction Conditions
Racanisodamine can be synthesized through various methods. One common approach involves the extraction of anisodamine from plants like Anisodus tanguticus, followed by racemization to obtain racanisodamine. The preparation method often involves the use of low-toxicity solvents and operations performed at room or low temperatures to minimize environmental impact .
Industrial Production Methods
Industrial production of racanisodamine typically involves crystallization techniques to achieve high crystallinity and low hygroscopicity. The process ensures good crystal form stability, high dissolving speed, and low dissolving residue .
Chemical Reactions Analysis
Types of Reactions
Racanisodamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the tropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of racanisodamine, which can have different pharmacological properties and applications.
Scientific Research Applications
Mechanism of Action
Racanisodamine exerts its effects through multiple mechanisms:
Cholinergic Antagonism: It acts as a non-specific cholinergic antagonist, disrupting the action of acetylcholine on muscarinic receptors.
Adrenergic Antagonism: It functions as an α1 adrenergic receptor antagonist, leading to vasodilation and improved blood flow.
Anti-oxidant Properties: Racanisodamine has been shown to protect against free radical-induced cellular damage.
Anti-thrombotic Activity: It inhibits thromboxane synthesis, reducing the risk of thrombosis.
Comparison with Similar Compounds
Racanisodamine is similar to other tropane alkaloids such as:
Atropine: Like racanisodamine, atropine is an anticholinergic agent used for similar medical purposes.
Scopolamine: Another tropane alkaloid with similar uses, but with different pharmacokinetic properties.
Racanisodamine’s uniqueness lies in its combination of cholinergic and adrenergic antagonism, along with its anti-oxidant and anti-thrombotic properties, making it a versatile compound in medical applications.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1S,3S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16-/m1/s1 |
InChI Key |
WTQYWNWRJNXDEG-DGADGQDISA-N |
Isomeric SMILES |
CN1[C@@H]2C[C@@H](C[C@H]1[C@@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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